An In-depth Technical Guide to N-(2-methylbenzyl)prop-2-en-1-amine
An In-depth Technical Guide to N-(2-methylbenzyl)prop-2-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound N-(2-methylbenzyl)prop-2-en-1-amine, including its nomenclature, structure, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.
IUPAC Name and Chemical Structure
The systematic and preferred IUPAC name for the compound is N-(2-methylbenzyl)prop-2-en-1-amine . It is also commonly referred to as N-allyl-2-methylbenzylamine.
The structure consists of a secondary amine where the nitrogen atom is bonded to two substituents:
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A prop-2-en-1-yl group (commonly known as an allyl group).
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A 2-methylbenzyl group , which is a benzene ring substituted with a methyl group at position 2 and connected via a methylene bridge.
Chemical Structure:
(Note: This is a 2D representation of the molecule)
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | (Calculated) |
| Molecular Weight | 161.24 g/mol | (Calculated) |
| CAS Number | Not found in searched databases | - |
| Canonical SMILES | CC1=CC=CC=C1CNCC=C | (Predicted) |
| InChI Key | Predicted based on structure | (Predicted) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 1 | (Calculated) |
| Rotatable Bond Count | 4 | (Calculated) |
| Topological Polar Surface Area | 12 Ų | (Calculated) |
| pKa | 9.76 ± 0.10 | (Predicted)[1] |
Experimental Protocols: Synthesis
The synthesis of N-(2-methylbenzyl)prop-2-en-1-amine can be achieved via nucleophilic substitution, a common and reliable method for creating secondary amines. The protocol described below involves the alkylation of a primary amine with an alkyl halide.
Objective: To synthesize N-(2-methylbenzyl)prop-2-en-1-amine by reacting 2-methylbenzylamine with allyl bromide.
Materials and Reagents:
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2-Methylbenzylamine (CAS: 89-93-0)[2]
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Allyl bromide (3-bromoprop-1-ene)
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Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Anhydrous acetonitrile (CH₃CN) or another polar aprotic solvent
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Diethyl ether or ethyl acetate for extraction
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
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Standard laboratory glassware for reaction, workup, and purification
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzylamine (1.0 equivalent).
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Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile. Add anhydrous potassium carbonate (approximately 1.2 to 1.5 equivalents). The base is crucial for neutralizing the hydrobromic acid formed during the reaction.
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Alkylation: While stirring the suspension, add allyl bromide (1.0 to 1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C) and maintain it for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of solvent (acetonitrile or an extraction solvent).
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude oil in diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate in vacuo to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-methylbenzyl)prop-2-en-1-amine.
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Visualizations
Diagram 1: Synthetic Pathway
The following diagram illustrates the synthetic workflow for N-(2-methylbenzyl)prop-2-en-1-amine as described in the experimental protocol.
